Benzoic acid;2,2-diphenylethenol
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Overview
Description
Benzoic acid;2,2-diphenylethenol is an organic compound that combines the properties of benzoic acid and 2,2-diphenylethenol Benzoic acid is a simple aromatic carboxylic acid, while 2,2-diphenylethenol is an alcohol derivative of diphenylethylene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2,2-diphenylethenol can be achieved through several methods. One common approach involves the reaction of benzyl alcohol with potassium permanganate in an acidic medium to produce benzoic acid . Another method involves the hydrolysis of phenyl cyanide with acid to yield benzoic acid . For the preparation of 2,2-diphenylethenol, a common method is the reduction of benzophenone using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of benzoic acid typically involves the oxidation of toluene using oxygen in the presence of a cobalt or manganese catalyst . The production of 2,2-diphenylethenol on an industrial scale can involve the catalytic hydrogenation of benzophenone.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2,2-diphenylethenol undergoes various chemical reactions, including:
Oxidation: Benzoic acid can be oxidized to benzene using decarboxylation at high temperatures.
Reduction: Reduction of benzoic acid can be achieved using catalytic hydrogenation.
Substitution: Benzoic acid can react with alcohols to form esters, such as methyl benzoate.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and iodosobenzene.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Acid Catalysts: Sulfuric acid (H2SO4) and hydrochloric acid (HCl).
Major Products Formed
Oxidation: Benzene from benzoic acid.
Reduction: Benzyl alcohol from benzoic acid.
Substitution: Methyl benzoate from benzoic acid and methanol.
Scientific Research Applications
Benzoic acid;2,2-diphenylethenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its interactions with proteins and other biomolecules.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid involves its absorption into cells, where it inhibits the growth of mold, yeast, and some bacteria . It is conjugated to glycine in the liver and excreted as hippuric acid . The mechanism of action of 2,2-diphenylethenol involves its interaction with molecular targets, such as enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Benzoic acid;2,2-diphenylethenol can be compared with other similar compounds, such as:
Phenol: Similar in structure but lacks the carboxyl group present in benzoic acid.
Benzaldehyde: Contains an aldehyde group instead of a carboxyl group.
Benzyl alcohol: Contains a hydroxyl group attached to a benzene ring, similar to 2,2-diphenylethenol.
The uniqueness of this compound lies in its combination of aromatic carboxylic acid and alcohol functionalities, providing a versatile compound for various applications.
Properties
CAS No. |
86123-17-3 |
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Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
benzoic acid;2,2-diphenylethenol |
InChI |
InChI=1S/C14H12O.C7H6O2/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13;8-7(9)6-4-2-1-3-5-6/h1-11,15H;1-5H,(H,8,9) |
InChI Key |
UOVLSAAKLYDUBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CO)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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